![molecular formula C14H10F3NO2 B2819544 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide CAS No. 338792-08-8](/img/structure/B2819544.png)
2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide
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Overview
Description
“2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C15H9F6NO2 . It is a difluoromethylated compound, a field of research that has seen significant advances in recent years .
Synthesis Analysis
The synthesis of difluoromethylated compounds like “2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” has been a topic of interest in recent research. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . A unique synthesis route had to be developed for these compounds, which relied on the van Leusen pyrrole synthesis and the halogen dance reaction .Molecular Structure Analysis
The molecular structure of “2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” is characterized by the presence of a difluoromethyl group (CF2H) and a phenoxy group (C6H5O-) attached to an acetamide moiety . The presence of these groups contributes to the unique properties of this compound.Chemical Reactions Analysis
Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Scientific Research Applications
Fungicidal Applications
“2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” could be used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors have shown activity against a variety of phytopathogens, including seed- and soilborne diseases, foliar cereal, fruit, and vegetable diseases .
Synthesis of Novel Heterocyclic Acid Moieties
This compound can be used in the synthesis of novel difluoromethylated heterocyclic acid moieties . These moieties can mimic similar-substituted pyrazole carboxamides .
Development of New Fungicides
The compound can be used in the development of new fungicides. The evolution of 50 years SDHI optimization culminated in a CHF2 group next to the acid function being optimum for fungicidal efficacy .
Late-stage Difluoromethylation
“2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” can be used in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Hydrogen Bond Donor
Compounds bearing a CF2H group, like “2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide”, are better hydrogen-bond donors than their methylated analogues . This property can be useful in various chemical reactions and processes.
Synthesis of Amides
This compound can be used in the synthesis of amides . For example, it can be used in the gram scale synthesis of the starting 2-bromo-2,2-difluoroacetamide .
Future Directions
The field of difluoromethylation has seen significant advances in recent years, and “2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” is part of this exciting research area . Future directions could include further exploration of the synthesis methods, understanding the mechanism of action, and potential applications of these compounds in various fields.
properties
IUPAC Name |
2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-10-6-8-11(9-7-10)18-13(19)14(16,17)20-12-4-2-1-3-5-12/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAHYNZHXVTMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide |
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